6-(1-ethyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
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Overview
Description
6-(1-ethyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one is a heterocyclic compound that contains both pyrazole and pyridazinone rings. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
The synthesis of 6-(1-ethyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to yield the desired pyridazinone compound. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
6-(1-ethyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole or pyridazinone rings. Common reagents for these reactions include alkyl halides and amines.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various condensed products.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(1-ethyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their catalytic function. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making the compound a potential anticancer agent.
Comparison with Similar Compounds
6-(1-ethyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one can be compared to other similar compounds, such as:
6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one: This compound has a methyl group instead of an ethyl group, which may affect its biological activity and chemical reactivity.
6-(1-phenyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one: The presence of a phenyl group can significantly alter the compound’s properties, including its solubility and binding affinity to molecular targets.
6-(1-ethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)quinoline: This compound contains additional triazole and quinoline rings, which can enhance its potency and selectivity as a kinase inhibitor.
Properties
Molecular Formula |
C9H10N4O |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H10N4O/c1-2-13-6-7(5-10-13)8-3-4-9(14)12-11-8/h3-6H,2H2,1H3,(H,12,14) |
InChI Key |
UUXOJRJERPALOU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=NNC(=O)C=C2 |
Origin of Product |
United States |
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